2,2,2-Trifluoroethyl 4-cyanophenylcarbamate
Overview
Description
“2,2,2-Trifluoroethyl 4-cyanophenylcarbamate” is a chemical compound with the molecular formula C10H7F3N2O2 and a molecular weight of 244.17 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2,2,2-Trifluoroethyl 4-cyanophenylcarbamate” is represented by the formula C10H7F3N2O2 . The InChI code for this compound is 1S/C10H7F3N2O2/c11-10(12,13)6-17-9(16)15-8-4-2-1-3-7(8)5-14/h1-4H,6H2,(H,15,16) .Physical And Chemical Properties Analysis
“2,2,2-Trifluoroethyl 4-cyanophenylcarbamate” is a solid substance . It has a predicted boiling point of approximately 267.6 °C at 760 mmHg and a predicted density of approximately 1.4 g/cm3 . The refractive index is predicted to be n20D 1.49 .Scientific Research Applications
Photoredox Catalysis in Synthetic Chemistry
Photoredox catalysis has emerged as a powerful tool for the functionalization of molecules, including those containing trifluoromethyl groups. For instance, photoredox systems have been developed for the catalytic fluoromethylation of carbon-carbon multiple bonds, allowing for the efficient and selective introduction of fluorinated groups into organic compounds. This methodology features high functional group compatibility and regioselectivity, highlighting its utility in the synthesis of organofluorine compounds, which are highly valued in pharmaceuticals and agrochemicals (Koike & Akita, 2016).
Insecticides and Agricultural Chemistry
Fluorinated compounds, including those related to 2,2,2-Trifluoroethyl 4-cyanophenylcarbamate, have been explored for their insecticidal properties. Metaflumizone, a novel semicarbazone insecticide, exemplifies the utilization of fluorinated motifs for developing effective pesticides. This compound, discovered in the early 1990s, belongs to a new class of semicarbazone insecticides and has been globally developed for both agricultural and consumer applications (Takagi et al., 2007).
Optoelectronic Properties and OLED Applications
Trifluoromethyl and cyano groups are strategically incorporated into molecules to tune optoelectronic properties for applications in organic light-emitting diodes (OLEDs). For example, the systematic design of bicarbazole/cyanobenzene hybrid compounds has enabled the tuning of their optoelectronic properties for use as host or dopant materials in phosphorescent and delayed fluorescence OLEDs, demonstrating the potential of such fluorinated compounds in the development of high-efficiency, low-power consumption displays and lighting solutions (Cao et al., 2018).
Fluorescence Switching and Material Science
The design and synthesis of asymmetric cyano-stilbene derivatives containing trifluoromethyl substituents have led to the development of pi-dimer systems that exhibit reversible [2 + 2] cycloaddition with characteristic fluorescence modulation. These materials, capable of undergoing high-contrast reversible fluorescence switching, are driven by changes in molecular packing mode in the solid state, enabling piezochromic and photochromic responses. Such properties are highly desirable for applications in sensing, data storage, and smart materials (Chung et al., 2009).
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(4-cyanophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c11-10(12,13)6-17-9(16)15-8-3-1-7(5-14)2-4-8/h1-4H,6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANVIWCHIMGIJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethyl 4-cyanophenylcarbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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